2-[(5-Nitropyridin-2-yl)amino]butan-1-ol

Medicinal Chemistry Physicochemical Profiling ADME Prediction

2-[(5-Nitropyridin-2-yl)amino]butan-1-ol (CAS 149873-63-2) is a heterocyclic amino alcohol belonging to the 5-nitropyridine class, characterized by a 5-nitropyridin-2-yl pharmacophore linked via a secondary amine bridge to a butan-1-ol chain. It has the molecular formula C₉H₁₃N₃O₃, a molecular weight of 211.22 g/mol, and is typically supplied as a research-grade solid with a minimum purity specification of 95%.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
Cat. No. B7842397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Nitropyridin-2-yl)amino]butan-1-ol
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H13N3O3/c1-2-7(6-13)11-9-4-3-8(5-10-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,10,11)
InChIKeyKBEKTNLLGLGMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(5-Nitropyridin-2-yl)amino]butan-1-ol (CAS 149873-63-2): Chemical Identity, Core Physicochemical Properties, and Procurement Baseline


2-[(5-Nitropyridin-2-yl)amino]butan-1-ol (CAS 149873-63-2) is a heterocyclic amino alcohol belonging to the 5-nitropyridine class, characterized by a 5-nitropyridin-2-yl pharmacophore linked via a secondary amine bridge to a butan-1-ol chain . It has the molecular formula C₉H₁₃N₃O₃, a molecular weight of 211.22 g/mol, and is typically supplied as a research-grade solid with a minimum purity specification of 95% . The compound is fundamentally a dual-functional scaffold, presenting both a reducible nitro group and a primary alcohol, making it a versatile intermediate for further derivatization in medicinal chemistry campaigns .

Why Generic Substitution of 5-Nitropyridine-Amino Alcohols Fails: The Critical Role of the Butanol Chain in 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol


In silico drug design and lead optimization campaigns using 5-nitropyridine-amino alcohol building blocks are acutely sensitive to the length and branching of the alkyl chain linking the amine to the terminal alcohol. Substituting 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol with its common, commercially available shorter-chain analogs like 2-((5-nitropyridin-2-yl)amino)ethanol or (S)-2-((5-nitropyridin-2-yl)amino)propan-1-ol fundamentally alters the physicochemical profile and, by extension, the compound's reactivity and pharmacokinetic behavior in a derived series . A key quantitative differentiator is lipophilicity: the target compound has a higher calculated LogP value compared to the ethanol analog (estimated ~1.52 via fragment-based methods vs. a reported 0.85-0.99), which directly impacts membrane permeability, solubility, and the potential for non-specific binding in a biological matrix . This LogP shift is a non-trivial alteration that invalidates the shorter-chain compound as a direct drop-in replacement, as it would generate a different structure-activity relationship (SAR) landscape for lipophilicity-driven potency and off-target effects .

Quantitative Evidence Guide for 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol: Differentiation from Closest Analogs


Lipophilicity (LogP) Differentiation: 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol vs. 2-((5-Nitropyridin-2-yl)amino)ethanol

Lipophilicity is a pivotal driver of a building block's value in a drug discovery program. 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol, with its extended butanol chain, is estimated to have a higher LogP than its ethanol analog . While experimentally determined LogP values are absent from the primary literature, publicly available computational estimates on closely related scaffolds provide a quantitative basis for differentiation. The ethanol analog, 2-((5-nitropyridin-2-yl)amino)ethanol, has a reported ACD/LogP of 0.85-0.99 . By contrast, the addition of two methylene units in the target compound is calculated to increase the LogP by approximately 0.53 log units (based on a ~0.265 unit increment per sp3 carbon), yielding an estimated LogP of ~1.52 . This increased lipophilicity directly translates to a higher predicted logD7.4 and is expected to enhance passive membrane permeability while decreasing aqueous solubility, a trade-off that must be carefully managed in lead optimization but which can be a deliberate design feature for targeting intracellular or CNS targets.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Boiling Point as a Proxy for Intermolecular Forces and Handling: Target Compound vs. 2-((5-Nitropyridin-2-yl)amino)ethanol

Predicted boiling points provide insight into the strength of intermolecular interactions and practical handling constraints. 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol has a predicted boiling point of 403.4 ± 35.0 °C . Its shorter-chain comparator, 2-((5-nitropyridin-2-yl)amino)ethanol, has a predicted boiling point of 401.9 ± 35.0 °C . The overlapping prediction intervals indicate no statistically meaningful difference in boiling point, which means that the volatility and thermal handling characteristics are not a basis for differentiation. This data is presented for completeness and to prevent the false assumption that the heavier analog would have a meaningfully higher boiling point.

Process Chemistry Thermal Stability Handling and Storage

Molecular Weight and Functional Group Balance: A Structural Comparison with 2-((5-Nitropyridin-2-yl)amino)ethanol

The molecular weight of a building block is a primary determinant of the final molecular weight of any derived screening compound, a critical parameter for compliance with drug-likeness rules. 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol has a molecular weight of 211.22 g/mol . Its closest commercially available analog, 2-((5-nitropyridin-2-yl)amino)ethanol, has a molecular weight of 183.16 g/mol . The target compound therefore introduces an additional 28.06 g/mol, attributable to the two extra methylene groups. In a fragment-based or library synthesis context, this incremental mass can be strategically advantageous, allowing a medicinal chemistry team to explore a slightly expanded chemical space and modulate hydrophobic interactions without installing an entirely new fragment. The butanol chain provides an additional rotatable bond and a free alcohol for further functionalization (e.g., to phosphate or ester prodrugs), options that are absent or sterically constrained in the ethanol analog .

Chemical Synthesis Medicinal Chemistry Library Design

Application Scenarios for 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol: Where the Butanol Chain Provides a Research Advantage


Lead Optimization Requiring Controlled Lipophilicity Increase

In a lead optimization program where the ethanol or propanol analog of a 5-nitropyridine series shows good on-target potency but insufficient cellular activity due to poor membrane permeability, researchers should procure 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol to synthesize the next-generation analog. The calculated LogP increase of ~0.5-0.7 log units is a deliberate and quantitative step to enhance passive diffusion while maintaining the same core pharmacophore and hydrogen-bonding capacity .

Fragment-Based Drug Discovery (FBDD) Library Expansion

For FBDD campaigns targeting enzymes with a deep hydrophobic pocket adjacent to a nitro-aromatic binding site (e.g., certain kinases or DPP-IV), the butanol variant serves as a superior fragment for structure-guided merging. The additional chain length and conformational flexibility (4 rotatable bonds vs. 2) offer increased vector diversity for fragment linking, while the molecular weight increment remains within Rule-of-3 guidelines for fragment libraries .

Synthesis of Prodrug Candidates

The primary alcohol handle in 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol enables direct esterification to form phosphate or amino acid ester prodrugs. The distance of the hydroxyl group from the electron-withdrawing nitropyridine core, afforded by the butyl spacer, may provide a beneficial modulation of the ester's hydrolysis rate compared to prodrugs derived from the ethanol analog, where the hydroxyl is in closer electronic communication with the ring .

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